molecular formula C22H17N3O3 B2807309 (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1261027-66-0

(2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2807309
CAS No.: 1261027-66-0
M. Wt: 371.396
InChI Key: GWVMXKQMBGYXHC-GYHWCHFESA-N
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Description

(2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a pyridine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the methoxy group, and the coupling of the pyridine and phenylimino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group.

    Substitution: The methoxy and pyridine groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its chromene core is known for anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its pharmacological activities. It may serve as a lead compound for developing new medications targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(phenylimino)-1,3-thiazolidine-4-one-sulfoxide
  • 8-methoxy-2-(phenylimino)-N-pyridin-2-yl-2H-chromene-3-carboxamide derivatives

Uniqueness

Compared to similar compounds, (2Z)-8-methoxy-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

8-methoxy-2-phenylimino-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-27-18-11-7-8-15-14-17(21(26)25-19-12-5-6-13-23-19)22(28-20(15)18)24-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMXKQMBGYXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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